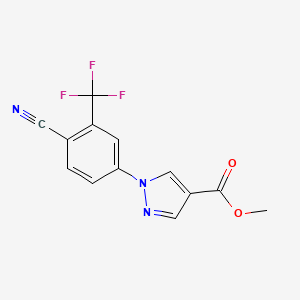
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a chemical compound known for its unique structure and properties. It contains a pyrazole ring substituted with a cyano group and a trifluoromethyl group on the phenyl ring, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-cyano-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include amines, oxides, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in enhancing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the cyano and trifluoromethyl groups significantly influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8F3N3O2 |
|---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
methyl 1-[4-cyano-3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H8F3N3O2/c1-21-12(20)9-6-18-19(7-9)10-3-2-8(5-17)11(4-10)13(14,15)16/h2-4,6-7H,1H3 |
InChI Key |
VGDUWMSGJILNJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















